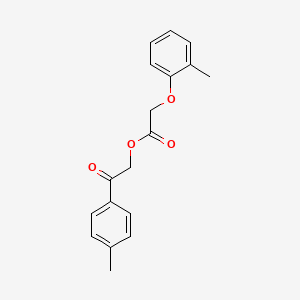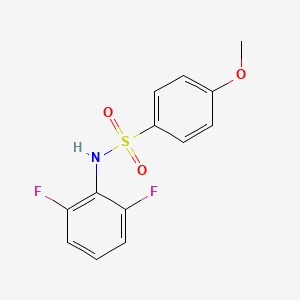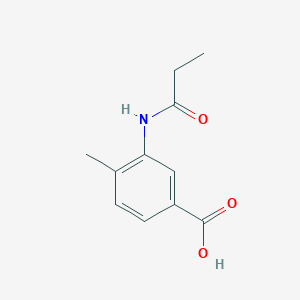![molecular formula C15H13ClN2O2 B5727836 N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the amino acid proline and belongs to the family of benzamides. In
作用機序
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide enhances the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine modulatory site. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide acts as a partial agonist at this site, meaning it enhances the activity of the receptor but does not fully activate it. This partial agonist activity is thought to be responsible for the cognitive-enhancing effects of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been shown to improve cognitive function in animal models and humans. Studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide can enhance spatial learning and memory in rats and improve cognitive function in healthy human subjects. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide in lab experiments is its ability to enhance cognitive function, which can improve the accuracy and reliability of behavioral tests. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for researchers. However, one limitation of using N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is its potential to cause excitotoxicity, a process where excessive glutamate release can lead to neuronal damage. Careful dosing and monitoring are required to avoid this potential side effect.
将来の方向性
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's neuroprotective effects make it a promising candidate for the development of new therapies. Another area of interest is the development of more selective N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide analogs that target specific subtypes of NMDA receptors. This could lead to the development of more effective and targeted treatments for cognitive disorders. Finally, further research is needed to fully understand the mechanisms underlying N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's cognitive-enhancing effects and its potential side effects.
Conclusion
In conclusion, N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is a promising chemical compound that has been studied extensively for its potential use in scientific research. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's ability to enhance cognitive function and modulate glutamate receptors make it a valuable tool for researchers. However, careful dosing and monitoring are required to avoid potential side effects. Future research on N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide holds promise for the development of new therapies for cognitive disorders and neurodegenerative diseases.
合成法
The synthesis of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide involves the condensation of 4-aminobenzoyl chloride with 2-chloro-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide. This synthesis method has been optimized to achieve high yields and purity of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in long-term potentiation, a process that is essential for learning and memory.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-7-12(13(16)8-9)15(20)18-11-5-3-10(4-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVLSRDMBTQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)


![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)






![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)